
N-(2-Carbamoyl-3-methoxyphenyl)oxamide
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Overview
Description
N-(2-Carbamoyl-3-methoxyphenyl)oxamide is a substituted oxamide derivative characterized by an oxalamide backbone (-NH-C(O)-C(O)-NH-) linked to a phenyl ring substituted with a carbamoyl (-CONH₂) group at the 2-position and a methoxy (-OCH₃) group at the 3-position. This structure positions it within a broader class of aromatic oxamides, which are notable for their diverse applications in coordination chemistry, materials science, and bioactive molecule design . The carbamoyl and methoxy substituents likely enhance hydrogen-bonding capacity and electronic modulation, influencing its physicochemical and photophysical behavior .
Comparison with Similar Compounds
Comparison with Similar Oxamide Derivatives
Structural and Functional Group Variations
N-(2-Carbamoyl-3-methoxyphenyl)oxamide shares structural homology with several oxamide derivatives discussed in the literature:
- N,N′-Bis(2-hydroxyphenyl)oxamide: Features two phenolic -OH groups, enabling strong intermolecular hydrogen bonding and coordination to metal ions .
- N,N′-Di-n-propyloxamide: Alkyl substituents reduce polarity, lowering melting points (~150°C) and increasing solubility in nonpolar solvents compared to unsubstituted oxamide .
Key Structural Differences :
Physicochemical Properties
- Melting Points and Solubility :
Substitution significantly alters thermal stability and solubility. The carbamoyl and methoxy groups in this compound likely increase polarity compared to alkyl-substituted derivatives (e.g., tetraethyloxamide), but reduce it relative to unsubstituted oxamide. This intermediate polarity may result in a melting point between 150°C (N,N′-dialkyl derivatives) and 419°C (oxamide) . - Hydrogen Bonding: The carbamoyl group enables intermolecular hydrogen bonds, akin to phenolic -OH groups in N,N′-bis(2-hydroxyphenyl)oxamide, which forms dimeric structures . Methoxy groups may sterically hinder packing, reducing crystallinity compared to simpler derivatives.
Spectral Characteristics
- UV-Vis Absorption: Oxamides exhibit weak absorption bands at 310–240 nm and intense bands at 250–180 nm . Substituents like methoxy (electron-donating) and carbamoyl (electron-withdrawing) may redshift or broaden these bands.
- Luminescence: Oxamides display unique phosphorescence due to n→π* transitions, distinct from thiooxamides or oxalic acid . The carbamoyl group’s hydrogen-bonding capacity could stabilize excited states, altering emission lifetimes compared to nonpolar derivatives.
Properties
Molecular Formula |
C10H11N3O4 |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
N'-(2-carbamoyl-3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C10H11N3O4/c1-17-6-4-2-3-5(7(6)8(11)14)13-10(16)9(12)15/h2-4H,1H3,(H2,11,14)(H2,12,15)(H,13,16) |
InChI Key |
PSYJOBOWPNKDLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)N)NC(=O)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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